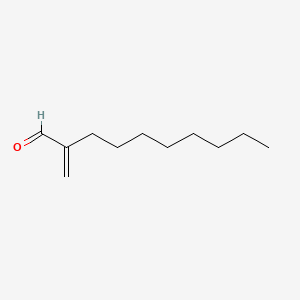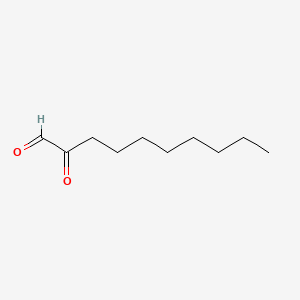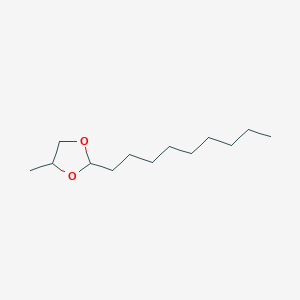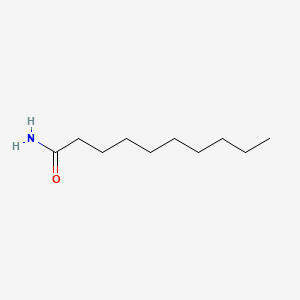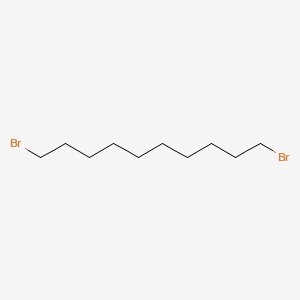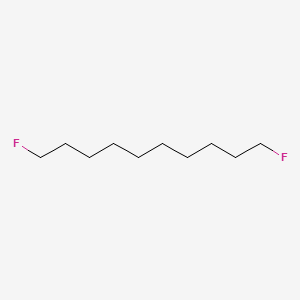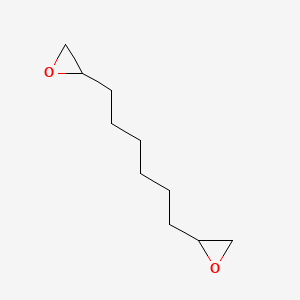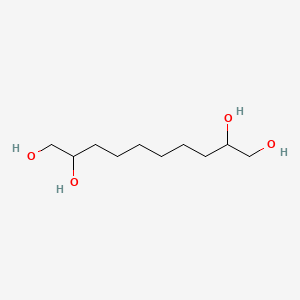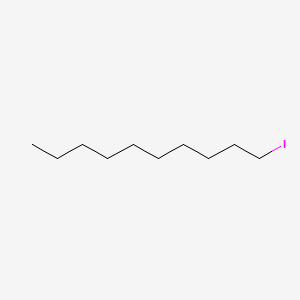
Descarbamoyl Cefuroxime
Descripción general
Descripción
Descarbamoyl Cefuroxime is a compound with the molecular formula C15H15N3O7S . It is also known by other names such as (6R,7R)-7- [ [ (2Z)-2- (2-Furanyl)-2- (methoxyimino)acetyl]amino]-3- (hydroxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic Acid .
Synthesis Analysis
Cefuroxime, a second-generation cephalosporin antibiotic, was synthesized from 7-amino cephalosporinic acid (7-ACA) and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt (SMIA) as starting materials . The total yield of cefuroxime synthesized via the 4-step scheme was 42% .Molecular Structure Analysis
The molecular weight of this compound is 381.4 g/mol . The IUPAC name is (6 R ,7 R )-7- [ [ (2 Z )-2- (furan-2-yl)-2-methoxyiminoacetyl]amino]-3- (hydroxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .Chemical Reactions Analysis
A significant decrease in concentration of cefuroxime and increase in content of this compound was observed in all injections . Cefuroxime aqueous injections were physiochemically stable for up to 14 days under refrigeration storage .Physical and Chemical Properties Analysis
This compound has a molecular weight of 381.4 g/mol . The melting point is >135°C (dec.) . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Stability and Formulation Research
One study aimed to evaluate the stability of a cefuroxime solution, comparing it in different types of containers. The research focused on assessing a new automated packaging system, which could ensure a higher level of sterility for cefuroxime solutions. This study compared the chemical stability of a 10 mg/mL cefuroxime solution stored in cyclic olefin copolymer vials and polypropylene syringes. The findings demonstrated that the solution's stability, pH, osmolality, and sterility were consistent across all storage conditions in both types of containers, indicating no significant interaction with the container materials and confirming the potential of using these vials for ready-to-use cefuroxime solutions (Feutry et al., 2016).
Clinical and Angiographic Outcomes
Another aspect of research involving Descarbamoyl Cefuroxime focuses on clinical outcomes related to its use in specific treatments. For example, studies on drug-eluting stents in bifurcation lesions with the crush stent technique investigated the impact of final kissing balloon post-dilation on long-term outcomes. Although not directly related to this compound, such studies contribute to the broader understanding of optimizing treatments that might involve antibiotic prophylaxis or adjunctive therapies in surgical or procedural contexts (Ge et al., 2005).
Mecanismo De Acción
Target of Action
Descarbamoyl Cefuroxime, like its parent compound Cefuroxime, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component of bacterial survival and replication.
Mode of Action
This compound, as a beta-lactam antibiotic, binds to the PBPs, thereby inhibiting the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting PBPs, this compound prevents the cross-linking of peptidoglycan chains, a crucial step in cell wall synthesis . This disruption leads to a weakened cell wall, making the bacteria susceptible to osmotic pressure and ultimately causing cell death.
Pharmacokinetics
The clearance of Cefuroxime is closely related to creatinine clearance, indicating renal elimination . It is reasonable to assume that this compound may have similar ADME properties, but further studies would be needed to confirm this.
Result of Action
The primary result of this compound’s action is the death of bacterial cells . By inhibiting cell wall synthesis, it causes bacterial cell lysis, effectively killing the bacteria and helping to clear the infection .
Action Environment
The stability and efficacy of this compound can be influenced by environmental factors. For instance, the stability of Cefuroxime solutions has been found to decrease at higher temperatures . Similarly, the presence of beta-lactamases in the bacterial environment can affect the efficacy of beta-lactam antibiotics like this compound . Therefore, factors such as storage conditions and the presence of resistant bacterial strains can significantly impact the action of this compound.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Descarbamoyl Cefuroxime interacts with various enzymes and proteins. It is stable against most β-lactamases produced by Gram-negative bacteria and is thus active against a wide range of organisms including Escherichia coli, Klebsiella sp., Proteus mirabilis, Salmonella sp., Shigella sp., Haemophilus influenzae, including ampicillin-resistant strains, Neisseria meningitidis, Neisseria gonorrhoeae .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It effectively inhibits the growth of many β-lactamase-producing strains, including Enterobacter, Klebsiella, and indole-positive Proteus spp . It also has high activity against non-β-lactamase-producing gram-negative bacteria .
Molecular Mechanism
The mechanism of action of this compound involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. A significant decrease in concentration of cefuroxime and increase in content of this compound was observed in all injections . Cefuroxime aqueous injections were physiochemically stable for up to 14 days under refrigeration storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of Cephalosporin antibiotics
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9-/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSLHGWWWMRAIG-FBCAJUAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601101388 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56271-94-4 | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56271-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarbamylcefuroxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056271944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601101388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6R-[6α,7β(Z)]]-7-[2-furyl(methoxyimino)acetamido]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESCARBAMOYLCEFUROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9A49M069D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


